molecular formula C21H26N2O3S B2615552 N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-10-9

N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2615552
CAS No.: 941990-10-9
M. Wt: 386.51
InChI Key: CVJZIFKEADDOSL-UHFFFAOYSA-N
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Description

N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide is an acetamide derivative featuring a p-tolyl (4-methylphenyl) group linked via an acetamide bridge to a piperidine ring substituted with a tosyl (p-toluenesulfonyl) group at the 1-position. This structural motif combines lipophilic (p-tolyl, tosyl) and hydrogen-bonding (acetamide, sulfonamide) functionalities, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-6-10-18(11-7-16)22-21(24)15-19-5-3-4-14-23(19)27(25,26)20-12-8-17(2)9-13-20/h6-13,19H,3-5,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJZIFKEADDOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tosyl group: Tosylation of the piperidine ring is carried out using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the p-tolyl group: This step involves the reaction of the tosylpiperidine intermediate with a p-tolyl derivative.

    Formation of the acetamide group: The final step involves the acylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

    Substitution: The compound may participate in nucleophilic substitution reactions, especially at the tosyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    p-Tolyl aldehyde or p-tolyl acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Compounds :

  • 2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)acetamide (6b) Structure: Piperidin-4-yl core with isopropylsulfonyl and annulenyl substituents. Activity: Potent soluble epoxide hydrolase (sEH) inhibitor. Synthesis: 60% yield via sulfonylation in DCM with Et$_3$N. Physicochemical Properties: m.p. 172–173°C; IR and NMR confirmed sulfonamide/acetamide bonds .

Comparison :

  • The target compound replaces the isopropylsulfonyl group with a tosyl group, enhancing aromatic interactions. The annulenyl moiety in 6b contributes to bulky hydrophobic interactions, absent in the target’s simpler p-tolyl group. Tosyl’s larger aromatic system may improve target binding affinity compared to aliphatic sulfonamides.

Thiazole/Piperazine Acetamides

Key Compounds :

  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) Structure: Thiazole core with p-tolyl and piperazine substituents. Physicochemical Properties: m.p. 289–290°C; MW 422.54 g/mol .

Comparison :

  • The target compound lacks the thiazole ring but shares the p-tolyl group and acetamide linker. Piperazine in 13 enhances solubility, whereas the target’s tosylpiperidine may reduce solubility but improve membrane permeability. Higher melting points in thiazole derivatives (280–300°C) suggest greater crystallinity compared to piperidine-based analogs.

Cyanopyridine-Thioacetamide Derivatives

Key Compound: 2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide (LBJ-13)

  • Structure: Cyanopyridine-thio group linked to p-tolyl acetamide.
  • Physicochemical Properties : m.p. 217–219°C; MW 368.07 g/mol .

Comparison :

  • LBJ-13’s pyridine-thio group contrasts with the target’s sulfonamide-piperidine, but both share the p-tolyl acetamide motif. The trifluoromethyl group in LBJ-13 enhances metabolic stability, whereas the target’s tosyl group may confer similar stability via steric hindrance.

Benzothiazole Derivatives with Piperazine/Thio Substituents

Key Compound : N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d)

  • Structure : Methylenedioxybenzothiazole core with piperazine.
  • Synthesis : 78% yield; m.p. 238°C .

Comparison :

  • The benzothiazole core in 3d provides planar rigidity absent in the target compound. Both compounds utilize piperazine/piperidine for conformational flexibility, but the target’s tosyl group may enhance binding to hydrophobic enzyme pockets.

Data Tables

Table 2: Thiazole and Heterocyclic Acetamides

Compound Name Heterocycle Key Substituent m.p. (°C) MW (g/mol) Activity Reference
13 Thiazole 4-(p-Tolyl) 289–290 422.54 MMP inhibition
LBJ-13 Cyanopyridine p-Tolyl, CF$_3$ 217–219 368.07 IDO1 inhibition

Biological Activity

N-(p-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a tosylpiperidine moiety and a p-tolyl group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in scientific research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions are conducted using appropriate precursors.
  • Introduction of the Tosyl Group : Tosylation is performed using tosyl chloride in the presence of a base like pyridine.
  • Attachment of the p-Tolyl Group : The tosylpiperidine intermediate is reacted with a p-tolyl derivative.
  • Formation of the Acetamide Group : The final step involves acylation to yield the acetamide structure.

The biological activity of this compound is largely dependent on its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific proteins through binding interactions, although detailed studies are required to elucidate these mechanisms.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antibacterial Activity : Compounds derived from similar structures have shown significant antibacterial effects against various strains. For instance, derivatives containing tosyl and piperidine moieties have been evaluated for their potency against multiple bacterial strains, suggesting potential therapeutic applications .
  • Anticancer Potential : Some studies have explored the anticancer properties of related compounds, indicating that modifications to the piperidine structure can enhance efficacy against cancer cell lines, such as A-549 and MDA-MB-231. The IC50 values for these compounds suggest promising activity that warrants further exploration .

Case Study 1: Antibacterial Evaluation

A series of compounds related to this compound were synthesized and tested for antibacterial activity. Compounds were assessed against five bacterial strains, revealing that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a study assessing new derivatives based on piperidine structures, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The most effective compounds showed IC50 values in the low micromolar range, indicating strong potential for development into anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialVarious derivativesFive bacterial strainsVaries (0.5 - 10 µg/mL)
AnticancerRelated piperidine derivativesA-549, MDA-MB-2310.00803 - 0.0147 µM

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